![molecular formula C9H14O2 B3147416 Bicyclo[3.2.1]octane-3-carboxylic acid CAS No. 6221-65-4](/img/structure/B3147416.png)
Bicyclo[3.2.1]octane-3-carboxylic acid
Overview
Description
Bicyclo[3.2.1]octane-3-carboxylic acid is a chemical compound with the CAS Number 6221-65-4 . It has a molecular weight of 154.21 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of the bicyclo[3.2.1]octane system has been achieved through various methods, including an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Molecular Structure Analysis
The InChI code for Bicyclo[3.2.1]octane-3-carboxylic acid is1S/C9H14O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2,(H,10,11)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Bicyclo[3.2.1]octane-3-carboxylic acid has a melting point of 85-90 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
- Understanding the synthesis of this bicyclic system contributes to the development of tropane alkaloid-based drugs and natural product derivatives .
- Researchers have explored the synthesis of highly functionalized enantiopure bicyclo[3.2.1]octanes. Starting from compounds like carvone, they access biologically relevant derivatives .
Tropane Alkaloid Synthesis
Functionalized Bicyclo[3.2.1]octanes
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The bicyclo[3.2.1]octane ring system is a basic framework of many biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes . The development of synthetic methods for making bicyclo[3.2.1]octanes has been a focus of research . The preparation of simple non-natural structures containing the carbo-bicyclic system with variable functional diversity has also shown relevant biological activity . Future research in this field is expected to continue .
Mechanism of Action
Target of Action
The compound is structurally similar to the family of tropane alkaloids, which are known to interact with various biological targets .
Mode of Action
The exact mode of action of Bicyclo[32Its structural similarity to tropane alkaloids suggests that it may interact with biological targets in a similar manner
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
Given its structural similarity to tropane alkaloids, it may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bicyclo[3.2.1]octane-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity
properties
IUPAC Name |
bicyclo[3.2.1]octane-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEWGIIYPCRLJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284430 | |
Record name | Bicyclo[3.2.1]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.1]octane-3-carboxylic acid | |
CAS RN |
6221-65-4 | |
Record name | Bicyclo[3.2.1]octane-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6221-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.2.1]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[3.2.1]octane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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